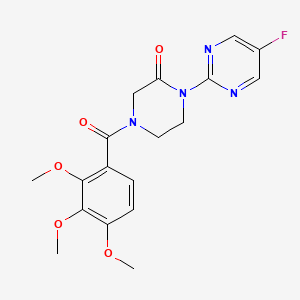
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one (FTBP) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in medicine, especially in cancer treatment. FTBP is a piperazine derivative that has been found to exhibit potent anticancer activity in various preclinical studies.
Wirkmechanismus
The exact mechanism of action of 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one is not fully understood. However, it has been suggested that this compound inhibits the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit low toxicity in normal cells and tissues. In vitro studies have shown that this compound does not affect the viability of normal human fibroblast cells. In vivo studies have also shown that this compound does not cause significant toxicity in mice. However, further studies are needed to determine the long-term effects of this compound on normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has several advantages for lab experiments. It exhibits potent anticancer activity, making it a useful tool for studying cancer biology and developing new anticancer drugs. This compound is also easy to synthesize and can be obtained in large quantities. However, this compound has some limitations for lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one. One potential application is the development of this compound-based anticancer drugs. This compound can also be used as a tool to study the role of DNA topoisomerase II and HDACs in cancer biology. Further studies are also needed to determine the long-term effects of this compound on normal cells and tissues. Additionally, the potential use of this compound in combination therapy with other anticancer drugs should be explored.
Synthesemethoden
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one is synthesized by reacting 5-fluoropyrimidine-2-carboxylic acid with 2,3,4-trimethoxybenzoyl chloride in the presence of triethylamine to form 1-(5-fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazine. This intermediate is then reacted with phosgene to form this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one has been extensively studied for its anticancer activity. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have shown that this compound exhibits potent antitumor activity in xenograft models of breast and lung cancer.
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-(2,3,4-trimethoxybenzoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O5/c1-26-13-5-4-12(15(27-2)16(13)28-3)17(25)22-6-7-23(14(24)10-22)18-20-8-11(19)9-21-18/h4-5,8-9H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYPEGAYWYCTTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)
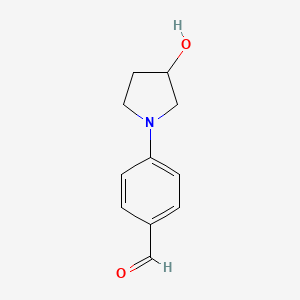

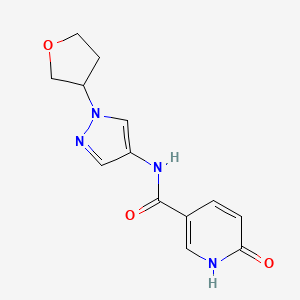
![2-[[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]piperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2887054.png)
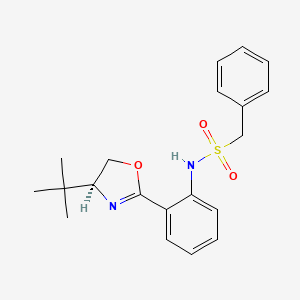
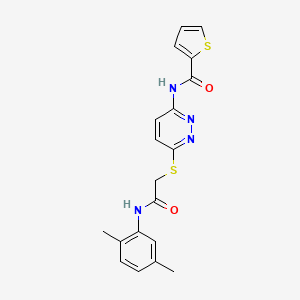
![5-(2-chloro-4-fluorobenzyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2887057.png)
![1-(4-ethylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2887058.png)



![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2887064.png)